Linuron-d6: A Technical Guide for Researchers
Linuron-d6: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, analytical methodologies, and relevant biological interactions of Linuron-d6. This deuterated analog of the herbicide Linuron serves as a critical internal standard for the accurate quantification of Linuron in various environmental and biological matrices.
Core Chemical and Physical Properties
Linuron-d6, the deuterium-labeled form of Linuron, is essential for precise analytical studies due to its mass shift, while retaining similar chemical and physical characteristics to the parent compound.[1] Below is a summary of its key properties.
Physicochemical Properties of Linuron-d6
| Property | Value | Reference |
| IUPAC Name | 3-(3,4-dichlorophenyl)-1-(trideuteriomethoxy)-1-(trideuteriomethyl)urea | [2][] |
| CAS Number | 1219804-76-8 | [4] |
| Molecular Formula | C₉H₄D₆Cl₂N₂O₂ | [4] |
| Molecular Weight | 255.13 g/mol | |
| Canonical SMILES | CN(C(=O)NC1=CC(=C(C=C1)Cl)Cl)OC | |
| Isomeric SMILES | [2H]C([2H])([2H])N(C(=O)NC1=CC(=C(C=C1)Cl)Cl)OC([2H])([2H])[2H] | |
| Appearance | White to off-white solid/crystalline solid | |
| Purity | >98% | |
| Isotopic Enrichment | 99 atom % D | |
| Storage Conditions | Store at room temperature. | |
| Stability | Stable under recommended storage conditions. Should be re-analyzed after three years for chemical purity. |
Physicochemical Properties of Linuron (Unlabeled)
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀Cl₂N₂O₂ | |
| Molecular Weight | 249.09 g/mol | |
| Melting Point | 93-94 °C | |
| Water Solubility | 75 mg/L | |
| Log P (Octanol/Water Partition Coefficient) | 3.2 | |
| Solubility | Readily soluble in dimethylformamide, chloroform, and diethyl ether. Moderately soluble in aromatic hydrocarbons. Sparingly soluble in aliphatic hydrocarbons. In acetone 500, benzene 150, ethanol 150, xylene 130, n-heptane 15 (all in g/kg at 25 °C). |
Biological Activity and Mechanism of Action
Linuron and its deuterated form, Linuron-d6, are selective herbicides that primarily act by inhibiting photosynthesis. The mode of action involves the blockage of electron transport in photosystem II, a key component of the photosynthetic process in plants.
In addition to its herbicidal activity, Linuron has been identified as a competitive antagonist of the androgen receptor (AR) with a Ki of 100 μM. This endocrine-disrupting activity has led to studies on its reproductive toxicity in animals.
Experimental Protocols: Quantification of Linuron using Linuron-d6
Linuron-d6 is widely employed as an internal standard in analytical methods for the determination of Linuron residues in environmental samples such as soil and water. The following is a generalized experimental protocol based on common methodologies like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation
For Soil Samples (based on QuEChERS and other extraction methods):
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Homogenization: Weigh 15.0 g of homogenized soil into a 50 mL polypropylene centrifuge tube.
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Hydration: Add 5 mL of Milli-Q water and vortex for 30 seconds.
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Fortification: Spike the sample with a known concentration of Linuron-d6 internal standard solution.
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Extraction: Add 15 mL of a saturated calcium hydroxide solution (pH 12.3) and 15 mL of acetonitrile. Vortex for 30 seconds.
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Salting Out: Add 6.0 g of anhydrous magnesium sulfate and 1.5 g of sodium chloride. Vortex for another 30 seconds.
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Centrifugation: Centrifuge the tubes at 3700 rpm for 7 minutes to separate the phases.
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Dilution: Take a 1.0 mL aliquot of the supernatant (acetonitrile layer) and dilute it 1:1 (v/v) with the mobile phase for LC-MS/MS analysis.
For Water Samples (based on Solid-Phase Extraction - SPE):
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Filtration: Filter water samples through a 0.7-µm glass fiber filter.
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Acidification: Acidify the filtered sample to a pH of 3.0 with a 10% v/v formic acid solution.
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Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (6 mL / 200 mg) by passing 5 mL of methanol followed by 5 mL of ultrapure water.
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Sample Loading: Load 300 mL of the water sample onto the SPE cartridge.
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Washing: Rinse the cartridge with 3 mL of ultrapure water.
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Drying: Dry the cartridge under vacuum.
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Elution: Elute the analytes with 3 mL of a methanol:ethyl acetate (70:30 v/v) mixture.
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Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C and reconstitute the residue in 1 mL of a methanol/water (50/50 v/v) mixture prior to LC-MS/MS analysis.
LC-MS/MS Analysis
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Chromatographic Separation:
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LC System: Agilent 1200 or equivalent.
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Column: Reversed-phase C18 analytical column (e.g., ZORBAX Extend-C18, 2.1 mm × 100 mm, 1.8 µm).
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Mobile Phase A: 0.1% formic acid in water.
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Mobile Phase B: Acetonitrile.
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Flow Rate: 0.3 mL/min.
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Gradient Elution: A suitable gradient to separate Linuron from matrix interferences.
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Mass Spectrometric Detection:
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Ionization Mode: Electrospray Ionization (ESI) in positive mode.
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Analysis Mode: Multiple Reaction Monitoring (MRM).
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MRM Transitions: Monitor specific precursor-to-product ion transitions for both Linuron and Linuron-d6.
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Visualizations
Experimental Workflow for Linuron Analysis
Caption: Workflow for the analysis of Linuron using Linuron-d6 as an internal standard.
Logical Relationship of Linuron's Herbicidal Action
